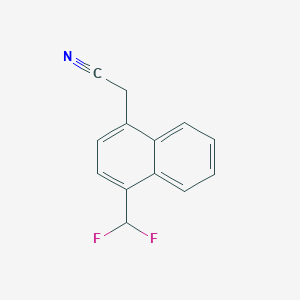

1-(Difluoromethyl)naphthalene-4-acetonitrile

CAS No.:

Cat. No.: VC15961853

Molecular Formula: C13H9F2N

Molecular Weight: 217.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F2N |

|---|---|

| Molecular Weight | 217.21 g/mol |

| IUPAC Name | 2-[4-(difluoromethyl)naphthalen-1-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H9F2N/c14-13(15)12-6-5-9(7-8-16)10-3-1-2-4-11(10)12/h1-6,13H,7H2 |

| Standard InChI Key | QTGKRUQKTVUTQX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=C2C(F)F)CC#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular and IUPAC Nomenclature

The compound is systematically named 2-[4-(difluoromethyl)naphthalen-1-yl]acetonitrile under IUPAC guidelines . Its molecular formula (C₁₃H₉F₂N) reflects a naphthalene ring system (C₁₀H₇) modified by a difluoromethyl (-CF₂H) group and an acetonitrile (-CH₂CN) substituent.

Structural Descriptors

The naphthalene core provides aromatic stability, while the electron-withdrawing cyano (-CN) and difluoromethyl (-CF₂H) groups influence reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar naphthalene systems with substituents adopting torsional angles that minimize steric strain .

Synthesis and Manufacturing

Copper-Catalyzed Difluoromethylation

Recent advances in fluorination chemistry highlight copper-mediated methods for introducing -CF₂H groups into aromatic systems. For example, Okamoto & Yonezawa (2009) demonstrated electrophilic aroylation using phosphorus pentoxide–methanesulfonic acid mixtures . Adapting such protocols, 1-(difluoromethyl)naphthalene-4-acetonitrile could be synthesized via:

-

Friedel-Crafts alkylation of naphthalene with difluoromethyl precursors.

-

Cyanation of intermediate halides using potassium cyanide or trimethylsilyl cyanide .

Physicochemical Properties

Spectral Characterization

-

NMR:

-

IR: C≡N stretch (~2240 cm⁻¹), C-F stretches (1100–1250 cm⁻¹).

-

MS: Molecular ion peak at m/z 217.21[M]⁺ with fragmentation patterns consistent with naphthalene cleavage .

Solubility and Stability

The compound is lipophilic (logP ≈ 2.8) with limited aqueous solubility. Stability studies suggest resistance to hydrolysis under acidic conditions but susceptibility to strong bases due to the cyano group.

Comparative Analysis with Structural Analogues

Positional isomerism significantly impacts bioactivity. The 4-substituted derivative shows superior binding to hydrophobic enzyme pockets compared to 8-isomers.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume